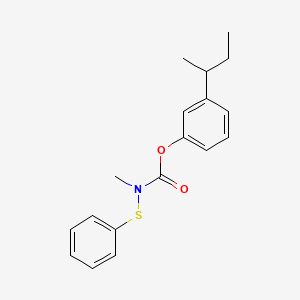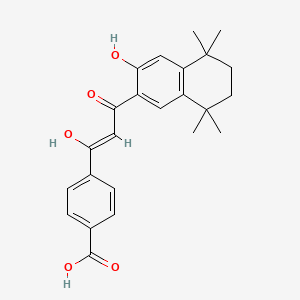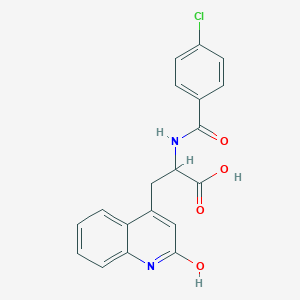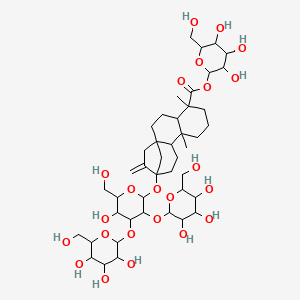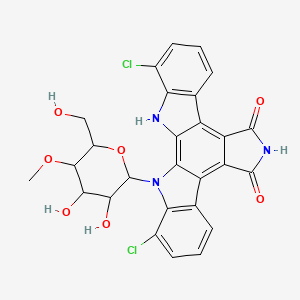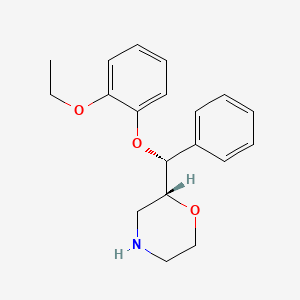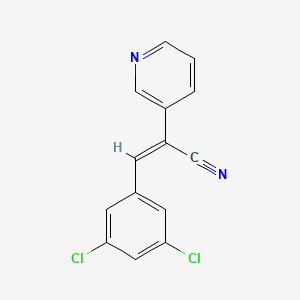
(E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile
説明
(E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile, or E-3-DCPP, is a chemical compound that has recently gained attention in the scientific community as a potential therapeutic agent. It is a derivative of the natural product pyridinium chloride, and has been found to possess a wide range of biological activities. E-3-DCPP has been studied for its potential applications in in vivo and in vitro research, as well as its mechanism of action, biochemical and physiological effects, and pharmacodynamic properties.
科学的研究の応用
Reversing Multidrug Resistance in Cancer Cell Lines
Tyrphostin RG14620 has been found to selectively reverse ABCG2-mediated multidrug resistance in cancer cell lines . At non-toxic concentrations, it enhances drug-induced apoptosis and restores chemosensitivity to ABCG2-overexpressing multidrug-resistant cancer cells . This makes it a potent and selective modulator of ABCG2 that may be useful to overcome chemoresistance in patients with drug-resistant tumors .
EGFR Inhibitor
Tyrphostin RG14620 is an EGFR (Epidermal Growth Factor Receptor) inhibitor of the tyrphostin family . EGFR inhibitors have previously been shown capable of reversing MDR (Multidrug Resistance) in ABCG2-overexpressing cancer cells .
Interaction with ABC Transporters
The compound interacts with ATP-binding cassette (ABC) drug transporters ABCB1, ABCC1, and ABCG2, which are associated with the multidrug resistance (MDR) phenotype, a major obstacle in cancer chemotherapy . Tyrphostin RG14620 is selective to ABCG2 relative to ABCB1 and ABCC1 .
Stimulates ATP Hydrolysis
Biochemical assays have demonstrated that Tyrphostin RG14620 stimulates ATP hydrolysis . This is an important process in cellular metabolism and energy production.
Inhibits Photoaffinity Labeling of ABCG2
Tyrphostin RG14620 inhibits photoaffinity labeling of ABCG2 . This could have implications in the study of protein interactions and functions.
Potential Use in PTEN Dysfunction
In carcinoma cells with PTEN dysfunction, the combination of two inhibitors, including Tyrphostin RG14620, was found to be more effective than both monotherapies . This suggests a potential use of Tyrphostin RG14620 in the treatment of cancers with PTEN dysfunction .
作用機序
Target of Action
RG14620 primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein that resides on the cell surface and is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR stimulates intracellular signaling pathways that promote cell proliferation, survival, and other cellular responses .
Mode of Action
RG14620 acts as an EGFR inhibitor . It binds to the EGFR, preventing the receptor from being activated by its ligands. This inhibits the downstream signaling pathways that are normally triggered by EGFR activation . The IC50 value of RG14620, which represents the concentration of the compound required to inhibit EGFR activity by 50%, is 3 μM .
Biochemical Pathways
The inhibition of EGFR by RG14620 affects several biochemical pathways. Most notably, it inhibits the proliferation of cells and DNA synthesis . This is evidenced by the compound’s ability to inhibit colony formation and DNA synthesis in HER 14 cells and MH-85 cells, which are stimulated by EGF .
Pharmacokinetics
The compound’s solubility in dmso (3333 mg/mL) suggests that it may be well-absorbed and distributed in the body .
Result of Action
The primary result of RG14620’s action is the inhibition of cell proliferation and DNA synthesis . This can lead to a decrease in the growth of tumors, making RG14620 a potential candidate for cancer treatment .
特性
IUPAC Name |
(E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-13-5-10(6-14(16)7-13)4-12(8-17)11-2-1-3-18-9-11/h1-7,9H/b12-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXIVBJQPBWBHO-QCDXTXTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=CC2=CC(=CC(=C2)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=C\C2=CC(=CC(=C2)Cl)Cl)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile | |
CAS RN |
138989-56-7 | |
| Record name | RG-14620, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138989567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RG-14620, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZL6FH3XRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tyrphostin RG14620 interact with its target and what are the downstream effects?
A: Tyrphostin RG14620 primarily acts as a tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR). [, ] By binding to the EGFR tyrosine kinase domain, it blocks the receptor's autophosphorylation, a crucial step in activating downstream signaling pathways responsible for cell growth and proliferation. [] This inhibition leads to reduced cell viability and induces apoptosis in cancer cells overexpressing EGFR. [, ]
Q2: What is the relationship between Tyrphostin RG14620 and the PI3K/AKT signaling pathway in endometrial cancer cells?
A: Research indicates that Tyrphostin RG14620 can suppress the PI3K/AKT signaling pathway, particularly when combined with the chemotherapeutic drug paclitaxel. [] This pathway is often overactive in cancer cells, contributing to chemoresistance. [] Combining RG14620 with paclitaxel significantly reduced PI3K/AKT pathway activation in endometrial cancer cell lines, suggesting a synergistic effect in combating chemoresistance. []
Q3: Can Tyrphostin RG14620 enhance the efficacy of other anticancer agents?
A: Studies show that combining Tyrphostin RG14620 with other anticancer agents, such as paclitaxel, rapamycin (an mTOR inhibitor), or other tyrosine kinase inhibitors, can enhance their efficacy. [, ] For instance, pre-treating endometrial cancer cells with low doses of RG14620 significantly increased paclitaxel's potency, leading to synergistic growth inhibition and increased apoptosis. [] This synergistic effect suggests that combination therapy involving RG14620 could be a promising strategy for treating certain cancers.
Q4: Has Tyrphostin RG14620 demonstrated any potential in reversing multidrug resistance in cancer cells?
A: Research suggests that Tyrphostin RG14620 might play a role in reversing multidrug resistance, particularly that mediated by the ABCG2 transporter protein. [] This transporter protein contributes to drug efflux, reducing the intracellular concentration of anticancer agents and leading to resistance. Further investigations are needed to fully understand the mechanisms and clinical implications of this potential benefit.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




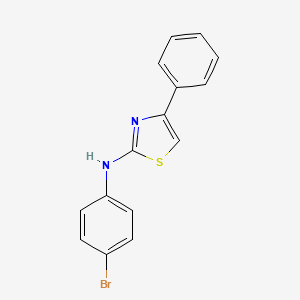
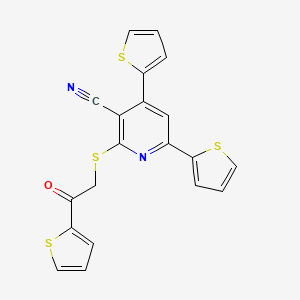
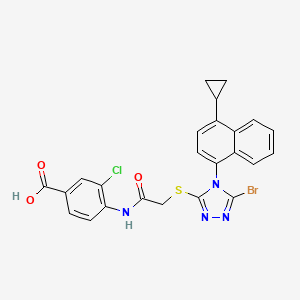
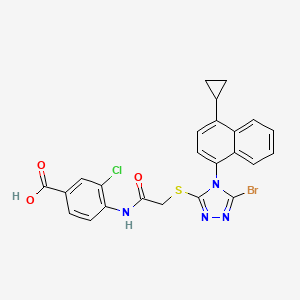
![N-[5-Chloro-6-Methyl-2-(Pyridin-2-Yl)pyrimidin-4-Yl]-N'-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine](/img/structure/B1679239.png)
